(2R)-1-Diphenoxyphosphoryl-2-methylaziridine
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Overview
Description
(2R)-1-Diphenoxyphosphoryl-2-methylaziridine is a chiral organophosphorus compound characterized by the presence of a phosphoryl group attached to a methylaziridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine typically involves the reaction of diphenylphosphoryl chloride with ®-2-methylaziridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2R)-1-Diphenoxyphosphoryl-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoryl oxides, while substitution reactions can produce a variety of substituted aziridine derivatives.
Scientific Research Applications
(2R)-1-Diphenoxyphosphoryl-2-methylaziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The aziridine ring can also interact with DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
(2S)-1-Diphenoxyphosphoryl-2-methylaziridine: The enantiomer of the compound with similar chemical properties but different biological activity.
Diphenylphosphoryl aziridine: Lacks the methyl group, leading to different reactivity and applications.
Phosphoryl-substituted aziridines: A broader class of compounds with varying substituents on the aziridine ring.
Uniqueness: (2R)-1-Diphenoxyphosphoryl-2-methylaziridine is unique due to its specific chiral configuration and the presence of both phosphoryl and aziridine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R)-1-diphenoxyphosphoryl-2-methylaziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO3P/c1-13-12-16(13)20(17,18-14-8-4-2-5-9-14)19-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3/t13-,16?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLQICSBGVRCOK-JBZHPUCOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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